molecular formula C13H20N4O8 B605840 Azido-PEG3-succinimidyl carbonate CAS No. 2110448-98-9

Azido-PEG3-succinimidyl carbonate

Cat. No.: B605840
CAS No.: 2110448-98-9
M. Wt: 360.32
InChI Key: RIGURCMIYKOKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG3-succinimidyl carbonate is a compound that contains both azide and succinimidyl carbonate moieties. It is a polyethylene glycol (PEG) linker, which is widely used in bioconjugation and drug delivery applications. The azide group in this compound can undergo copper-catalyzed Click Chemistry reactions with alkynes, while the succinimidyl carbonate group reacts with amine nucleophiles . The hydrophilic nature of the PEG linker increases the water solubility of the compound, making it suitable for various research purposes .

Biochemical Analysis

Biochemical Properties

Azido-PEG3-succinimidyl carbonate plays a significant role in biochemical reactions. The azide group in the compound can undergo copper-catalyzed Click Chemistry reactions with alkynes . The succinimidyl carbonate group is a good leaving group and commonly reacts with amine nucleophiles . These interactions allow this compound to bind and react with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves its azide and succinimidyl carbonate moieties. The azide group can undergo copper-catalyzed Click Chemistry reactions with alkynes, forming a stable triazole linkage . The succinimidyl carbonate group, being a good leaving group, readily reacts with amine nucleophiles . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. The compound is known for its stability and water solubility, thanks to the hydrophilic PEG linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG3-succinimidyl carbonate typically involves the reaction of a PEG derivative with azide and succinimidyl carbonate groups. One common method is to start with a PEG derivative that has a terminal hydroxyl group. This hydroxyl group is first converted to a succinimidyl carbonate group using a reagent like N,N’-disuccinimidyl carbonate (DSC) in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium azide to introduce the azide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Comparison with Similar Compounds

Azido-PEG3-succinimidyl carbonate is unique due to its combination of azide and succinimidyl carbonate moieties, which allow it to undergo both Click Chemistry and nucleophilic substitution reactions. Similar compounds include:

These similar compounds share some functional groups with this compound but differ in their specific reactivity and applications.

Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O8/c14-16-15-3-4-21-5-6-22-7-8-23-9-10-24-13(20)25-17-11(18)1-2-12(17)19/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGURCMIYKOKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2110448-98-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2110448-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG3-succinimidyl carbonate
Reactant of Route 2
Reactant of Route 2
Azido-PEG3-succinimidyl carbonate
Reactant of Route 3
Reactant of Route 3
Azido-PEG3-succinimidyl carbonate
Reactant of Route 4
Reactant of Route 4
Azido-PEG3-succinimidyl carbonate
Reactant of Route 5
Reactant of Route 5
Azido-PEG3-succinimidyl carbonate
Reactant of Route 6
Reactant of Route 6
Azido-PEG3-succinimidyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.